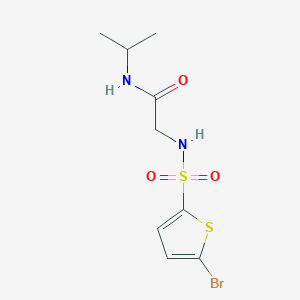

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide

Description

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is a sulfonamide-containing acetamide derivative characterized by a 5-bromo-substituted thiophene ring linked via a sulfonamido group to an N-isopropylacetamide backbone. The isopropyl group on the acetamide moiety likely increases lipophilicity, improving membrane permeability compared to bulkier aryl substituents.

Properties

Molecular Formula |

C9H13BrN2O3S2 |

|---|---|

Molecular Weight |

341.2 g/mol |

IUPAC Name |

2-[(5-bromothiophen-2-yl)sulfonylamino]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C9H13BrN2O3S2/c1-6(2)12-8(13)5-11-17(14,15)9-4-3-7(10)16-9/h3-4,6,11H,5H2,1-2H3,(H,12,13) |

InChI Key |

ABRLTZPHTBUAIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CNS(=O)(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Sulfonation: The bromothiophene is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Amidation: The sulfonated product is reacted with isopropylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation and Reduction: Formation of sulfoxides or sulfones, and reduced amides.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Features and Substituent Analysis

The compound’s key structural elements include:

- Thiophene ring : Electron-rich aromatic system with a bromine substituent.

- Sulfonamido linker : Provides hydrogen-bonding capability and rigidity.

- N-isopropylacetamide : Enhances lipophilicity and metabolic stability.

Comparisons with analogs (Table 1) highlight how variations in these features influence properties:

Electronic and Steric Effects

- Bromine vs. Chlorine/Nitro Groups : Bromine’s larger atomic radius and polarizability enhance halogen bonding and van der Waals interactions compared to chlorine or nitro groups . This may improve binding affinity in biological targets.

- Thiophene vs. Pyrimidine/Oxadiazole : Thiophene’s electron-rich nature facilitates π-π stacking, whereas pyrimidine (in ) offers hydrogen-bonding sites, and oxadiazole (in ) improves metabolic stability .

Physicochemical and Bioactivity Trends

- Lipophilicity : The N-isopropyl group in the target compound increases logP compared to methoxyphenyl or nitro-substituted analogs, favoring blood-brain barrier penetration .

- Solubility : Sulfonamides with polar substituents (e.g., methoxy in ) exhibit higher aqueous solubility, whereas bromine and isopropyl groups reduce it .

- Bioactivity: Brominated thiophene derivatives often show superior enzyme inhibition (e.g., kinase or protease targets) compared to chlorinated or non-halogenated analogs due to enhanced electrophilicity .

Implications of Structural Similarities in Research

The lumping strategy () suggests that compounds with shared structural motifs, such as sulfonamidoacetamide cores, may undergo similar reaction pathways or degradation processes . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.